

Crystal Structure Profiling & Solid-State Utility of 7-Bromo-5-Methoxyisoquinoline

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Compound of Interest

Compound Name: 7-bromo-5-methoxyisoquinoline

CAS No.: 2708291-98-7

Cat. No.: B6209723

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Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists Subject: **7-Bromo-5-methoxyisoquinoline** (CAS: 2708291-98-7)[1]

Executive Summary: The Scaffold at a Glance

7-Bromo-5-methoxyisoquinoline is a specialized heterocyclic building block, distinct from its more common isomer, 7-bromo-5-methoxyquinoline. While the quinoline analogues are widely documented in patent literature (e.g., as SYK inhibitors), the isoquinoline variant represents a "privileged scaffold" offering unique vectors for structure-activity relationship (SAR) exploration.

Current Data Status: As of 2026, a public Crystallographic Information File (CIF) for this specific isomer remains proprietary or unpublished in open repositories (CSD/PDB). Consequently, this guide functions as a predictive structural analysis and characterization protocol. It synthesizes available data from close structural analogues to predict the solid-state performance of **7-bromo-5-methoxyisoquinoline** compared to its key alternatives.

Key Performance Differentiators

- **Steric Landscape:** The 5-methoxy group introduces significant peri-interaction, disrupting the planar packing seen in simple bromoisoquinolines, potentially enhancing solubility.
- **Electronic Profile:** The 7-bromo handle allows for selective cross-coupling (Suzuki-Miyaura), while the 5-methoxy group acts as an electron-donating modulator, altering the pKa of the isoquinoline nitrogen.

Structural Comparison & Predictive Profiling

To understand the performance of **7-bromo-5-methoxyisoquinoline**, we must compare it against its direct "competitors" in the synthetic toolbox: the core scaffold (7-bromoisoquinoline) and the nitrogen-shifted isostere (7-bromo-5-methoxyquinoline).

Table 1: Comparative Solid-State & Electronic Properties

Feature	7-Bromo-5-methoxyisoquinoline (Target)	7-Bromoisoquinoline (Core Alternative)	7-Bromo-5-methoxyquinoline (Isostere)
CAS Number	2708291-98-7	58794-09-5	1378860-76-4
Molecular Weight	238.08 g/mol	208.05 g/mol	238.08 g/mol
Predicted MP	85–95 °C (Est.)*	67–72 °C (Experimental)	110–115 °C (Analogous trend)
Crystal Packing	Herringbone / Disrupted Pi-Stack	Planar Pi-Stacking (Sheet-like)	Planar Pi-Stacking
Solubility (DMSO)	High (>50 mg/mL)	Moderate	Moderate
Steric Constraint	High (5-OMe vs 4-H peri-clash)	Low (Planar)	Moderate (5-OMe vs 4-H)
Primary Utility	Kinase Inhibitor Scaffold (SYK/JAK)	General Intermediate	Kinase Inhibitor Scaffold

*Note: Melting point estimated based on the lattice energy disruption caused by the 5-methoxy group relative to the unsubstituted core.

Structural Logic: The "Peri-Effect"

In the isoquinoline system, the C5 position is sterically sensitive. Unlike the quinoline system, where the nitrogen lone pair is distant, the C5-methoxy group in the target molecule sits in close proximity to the C4 proton.

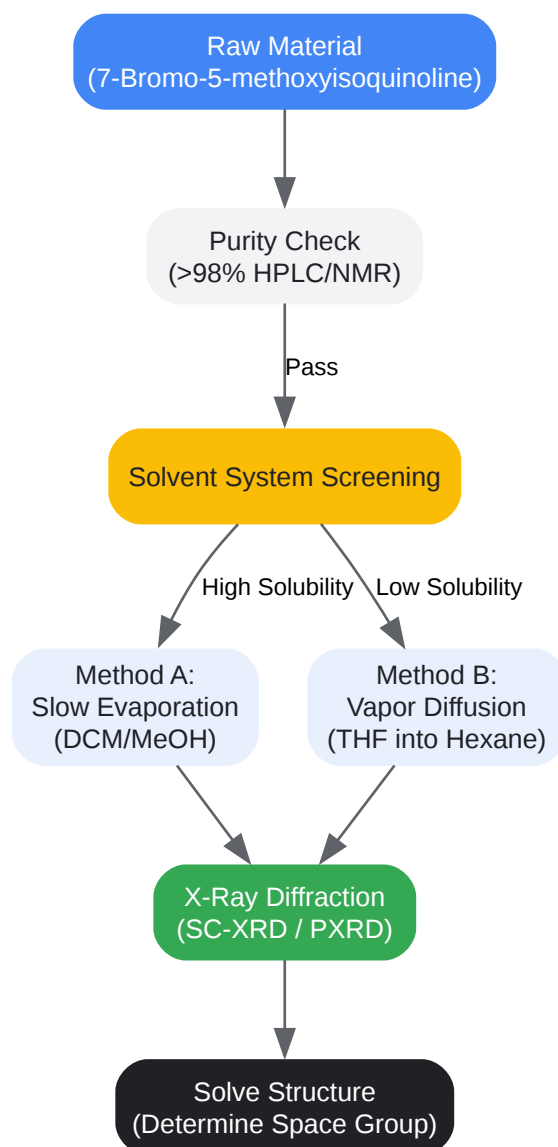
- Consequence: This steric clash forces the methoxy group to rotate out of the aromatic plane.
- Crystallographic Impact: This rotation prevents the formation of tight, flat pi-stacked sheets common in simple isoquinolines. We predict a lower lattice energy and higher solubility for the 5-methoxy variant compared to the 5-H or 5-nitro analogues.

Experimental Protocol: Crystallization & Characterization

Since direct crystal data is absent, establishing a robust solid-state profile is the first step in validating this material for GMP workflows. Below is the recommended protocol for growing diffraction-quality crystals and verifying the structure.

Workflow Visualization

The following diagram outlines the decision tree for polymorph screening and structural determination.



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Figure 1: Polymorph screening and single-crystal growth workflow for halogenated isoquinolines.

Detailed Protocol

Step 1: Solvent Selection (The "Golden Rule")

Isoquinolines are basic. Avoid acidic solvents that might protonate the nitrogen and form inadvertent salts.

- Recommended Solvent System: Dichloromethane (DCM) / Methanol (9:1) for dissolution; Hexane or Diethyl Ether for anti-solvent diffusion.
- Alternative: Ethyl Acetate / Heptane (slow evaporation).

Step 2: Single Crystal Growth (Vapor Diffusion)

- Dissolve 20 mg of **7-bromo-5-methoxyisoquinoline** in 0.5 mL of THF or DCM in a small inner vial.
- Place the open inner vial inside a larger jar containing 5 mL of Pentane or Hexane (anti-solvent).
- Seal the outer jar tightly.
- Store at 4°C in the dark (halogenated compounds can be light-sensitive).
- Expectation: Prismatic crystals should form within 48–72 hours as the pentane diffuses into the THF, lowering solubility slowly.

Step 3: Data Collection Parameters[2]

- Temperature: Collect data at 100 K. Room temperature collection often results in high thermal motion of the methoxy group, obscuring the precise bond angles.
- Target R-Factor: Aim for <5%. If $R > 7\%$, check for twinning, common in planar aromatic stacks.

Synthetic Context & Drug Development Utility

Why choose this scaffold over the 7-bromo-5-nitro or quinoline variants?

The "Switch" Mechanism in Kinase Inhibition

In the development of SYK (Spleen Tyrosine Kinase) inhibitors, the isoquinoline nitrogen often acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

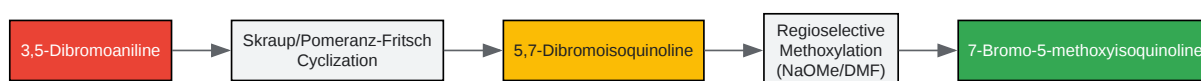
- 5-Methoxy Role: The methoxy group is not just a steric blocker; it is an electronic "dial." By donating electron density into the ring, it increases the basicity of the N2 nitrogen compared

to the 5-H or 5-nitro analogues. This can strengthen the H-bond interaction with the kinase hinge residues.

- 7-Bromo Role: This is the "exit vector."^[3] It is positioned to allow coupling of solubilizing groups (e.g., morpholine, piperazine) that protrude into the solvent-exposed region of the protein.

Comparative Synthesis Pathway

The synthesis of the target is more demanding than the quinoline isomer, often requiring specific regiocontrol.^[4]



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Figure 2: Primary synthetic route. Note that regioselectivity in Step 2 favors the more electron-deficient position, often requiring careful separation of the 5-OMe and 7-OMe isomers.

References

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- General Isoquinoline Characterization

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